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Compound of Interest

Compound Name: 5-Chloro-2-iodoaniline

Cat. No.: B043998 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic

Comparison for Structural Elucidation and Purity Assessment.

This guide provides a comprehensive spectroscopic characterization of 5-Chloro-2-
iodoaniline and its structurally related derivatives. By presenting a comparative analysis of

data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this

document serves as a valuable resource for researchers engaged in the synthesis, quality

control, and application of these compounds in medicinal chemistry and materials science. The

provided experimental data and detailed protocols will aid in the unambiguous identification

and purity assessment of these key chemical entities.

Executive Summary
5-Chloro-2-iodoaniline is a vital building block in the synthesis of various heterocyclic

compounds, including those with potential pharmaceutical applications. A thorough

spectroscopic analysis is paramount to confirm its molecular structure and ensure its purity

before use in subsequent reactions. This guide offers a detailed comparison of its

spectroscopic signature with other closely related haloaniline derivatives, highlighting the key

differences and similarities that arise from the varied substitution patterns on the aniline ring.
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The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

High-Resolution Mass Spectrometry (HRMS) for 5-Chloro-2-iodoaniline and a selection of its

derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound
Chemical Shift (δ, ppm) and Coupling
Constants (J, Hz)

5-Chloro-2-iodoaniline

7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz,

1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H),

4.15 (s, 2H, NH₂)

4-Chloro-2-iodoaniline

7.60 (d, J = 2.4 Hz, 1H), 7.10 (dd, J₁ = 8.8 Hz,

J₂ = 2.4 Hz, 1H), 6.66 (d, J = 8.8 Hz, 1H), 4.09

(s, 2H, NH₂)[1]

5-Bromo-2-iodoaniline

7.46 (d, J = 8.4 Hz, 1H), 6.88 (d, J = 2.4 Hz,

1H), 6.60 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H),

4.14 (s, 2H, NH₂)[1]

2-Iodo-5-methoxyaniline

7.48 (d, J = 8.8 Hz, 1H), 6.42 (dd, J₁ = 8.8 Hz,

J₂ = 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 4.07

(s, 2H, NH₂), 3.74 (s, 3H, OCH₃)[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm)

5-Chloro-2-iodoaniline 147.9, 139.8, 135.3, 120.1, 114.4, 81.2

4-Chloro-2-iodoaniline 145.7, 137.9, 129.4, 123.3, 115.1, 83.6[1]

5-Bromo-2-iodoaniline 148.1, 140.1, 123.2, 123.0, 117.2, 82.0[1]

2-Iodo-5-methoxyaniline 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
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Compound Calculated [M+H]⁺ Found [M+H]⁺

5-Chloro-2-iodoaniline 253.9233 253.9218

4-Chloro-2-iodoaniline 253.9233 253.9219[1]

5-Bromo-2-iodoaniline 297.8728 297.8713[1]

2-Iodo-5-methoxyaniline 249.9729 249.9720[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental spectra for 5-Chloro-2-iodoaniline were not found in the searched

literature, the expected characteristic absorptions can be inferred from the analysis of related

aniline derivatives.

IR Spectroscopy: Aniline and its derivatives typically exhibit characteristic N-H stretching

vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed

around 1250-1350 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C

stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-

Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

UV-Vis Spectroscopy: Aromatic amines generally show two main absorption bands in the

UV-Vis spectrum. For aniline, these bands appear around 230 nm and 280 nm. The position

and intensity of these bands are sensitive to the nature and position of substituents on the

aromatic ring. Electron-donating groups tend to cause a red shift (bathochromic shift), while

electron-withdrawing groups can cause either a red or blue shift (hypsochromic shift)

depending on their interaction with the amino group.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the aniline derivative is dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm
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NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1.0 s.

Acquisition Time: 3-4 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096, depending on sample concentration.

Relaxation Delay: 2.0 s.

Acquisition Time: 1-2 s.

Spectral Width: 0 to 200 ppm.

Data Processing: The raw data is processed with a Fourier transform, followed by phase and

baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ

7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: HRMS analysis is performed on a time-of-flight (TOF) or Orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source.
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ESI-MS Parameters:

Ionization Mode: Positive ion mode is typically used for aniline derivatives to observe the

protonated molecule [M+H]⁺.

Capillary Voltage: 3.5-4.5 kV.

Nebulizer Gas (N₂): Flow rate adjusted to produce a stable spray.

Drying Gas (N₂): Temperature set to 250-350 °C.

Data Acquisition: Data is acquired over a mass range appropriate for the expected molecular

weight of the compound.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact

between the sample and the crystal surface.

Instrumentation: FTIR spectra are recorded on a spectrometer equipped with a diamond or

germanium ATR accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: A background spectrum of the empty ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the aniline derivative is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1
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mg/mL. This stock solution is then diluted to obtain a final concentration that gives an

absorbance reading between 0.1 and 1.0.

Instrumentation: UV-Vis spectra are recorded on a double-beam spectrophotometer.

Data Acquisition:

Wavelength Range: 200-400 nm.

Scan Speed: Medium.

Data Processing: A baseline spectrum of the solvent in a matched cuvette is recorded and

subtracted from the sample spectrum. The wavelengths of maximum absorbance (λmax) are

determined from the resulting spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

substituted aniline and the relationship between the different analytical techniques.
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Caption: Workflow for the synthesis and spectroscopic characterization of aniline derivatives.
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Caption: Relationship between the compound and the information provided by each

spectroscopic technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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